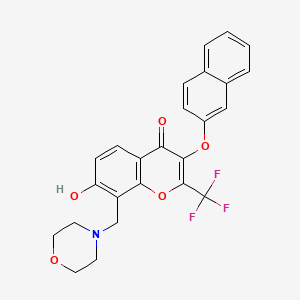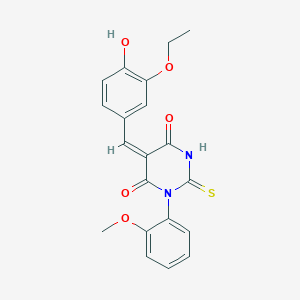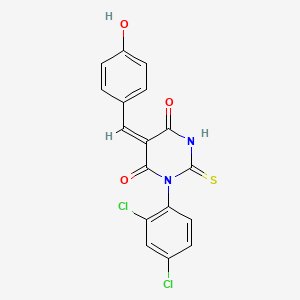
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the family of bisarylidene cyclic ketones and is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.
作用机制
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This binding prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a competitive inhibitor of NADPH oxidase and has a high affinity for the enzyme.
Biochemical and Physiological Effects
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to have various biochemical and physiological effects in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has a high affinity for the enzyme. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is also stable and can be stored for a long time. However, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has some limitations for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound and can be expensive to produce. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also have off-target effects, which can complicate the interpretation of the results.
未来方向
There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to study the role of ROS in aging and age-related diseases. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also be used to study the role of ROS in stem cell differentiation and regeneration. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used in combination with other inhibitors to explore the synergistic effects of ROS inhibition. Finally, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to develop new drugs for the treatment of diseases that are associated with ROS overproduction.
Conclusion
In conclusion, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound that has been widely used in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has been used to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research, which can lead to the development of new drugs for the treatment of diseases that are associated with ROS overproduction.
合成方法
The synthesis of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dimethoxybenzaldehyde with 2,5-piperazinedione in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione. The yield of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been extensively used in scientific research as a tool to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase, which is a major source of ROS in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been used to study the role of ROS in inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases.
属性
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-15-7-5-13(19(11-15)29-3)9-17-21(25)24-18(22(26)23-17)10-14-6-8-16(28-2)12-20(14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLMKJLKKRKBV-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)


![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)